1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that combines a pyrazole ring with a phenylethyl group
Preparation Methods
The synthesis of 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 2-phenylethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, its antifungal activity is attributed to its ability to inhibit the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), leading to disruption of fungal cell metabolism .
Comparison with Similar Compounds
1-Methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine can be compared with other similar compounds such as:
N(1)-Methyl-N(1)-(2-phenylethyl)-1,2-ethanediamine: This compound shares a similar phenylethyl group but differs in the core structure, which is an ethanediamine instead of a pyrazole.
1-Methyl-1H-pyrazole-4-carboxylic acid amides: These compounds have a similar pyrazole ring but differ in the substituents attached to the ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and phenylethyl group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-methyl-N-(2-phenylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-15-10-12(9-14-15)13-8-7-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8H2,1H3 |
InChI Key |
YRZFSTJPMSXKCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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